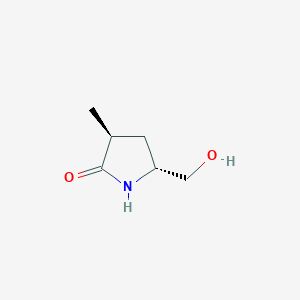
(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1929608-81-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (3S,5R)-5-(hydroxymethyl)-3-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 . The InChI key is RGDBSLYLHPZEME-CRCLSJGQSA-N .Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles : (3S,5R)-5-(Hyydroxymethyl)-3-methylpyrrolidin-2-one shows potential in pharmacological applications, particularly as an active form of certain receptor antagonists. For example, its active form, R-96544, is effective in inhibiting platelet aggregation and has shown high affinity for 5-HT(2A) receptors, indicating its potential in cardiovascular and neurological therapies (Ogawa et al., 2002).
Antitumor and Antimicrobial Properties : The compound has been synthesized and characterized for its antitumor and antimicrobial properties. Studies show that it can be synthesized efficiently and has significant potential in these areas (Azmy et al., 2018).
Cytotoxic Evaluation in Cancer Research : Research into the cytotoxicity of derivatives of this compound suggests their potential in cancer treatment. Specific derivatives have shown high activity against leukemia cells, highlighting its role in developing new anticancer drugs (Janecki et al., 2005).
Spectroscopy and Mass Spectrometry : The compound has been studied in the context of mass spectrometry, particularly its derivatives, which are used in 'spin labels'. These studies are important for understanding the compound's structure and behavior under various conditions (Davies et al., 1974).
Synthesis and Structural Analysis : Research has been conducted on the efficient synthesis and structural analysis of this compound, contributing to its potential applications in various fields of chemistry and medicine (Curtis et al., 2005).
Biological Activity and Molecular Structure : Studies have been conducted to understand the molecular structure and biological activity of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one derivatives. These studies are crucial for developing new pharmaceuticals and understanding their interaction with biological systems (Azmy et al., 2021).
Role in Organic Synthesis : This compound is also used as an intermediate in organic synthesis, contributing to the development of a variety of biologically active compounds (Fedoseev et al., 2015).
Fungal Metabolites Synthesis : It plays a role in the synthesis of fungal metabolites, such as in the rapid synthesis of (+)-preussin, indicating its importance in natural product chemistry and drug discovery (Draper et al., 2010).
Eigenschaften
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDBSLYLHPZEME-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

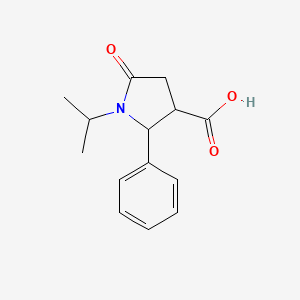
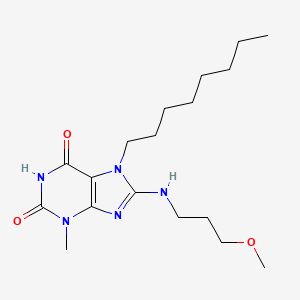
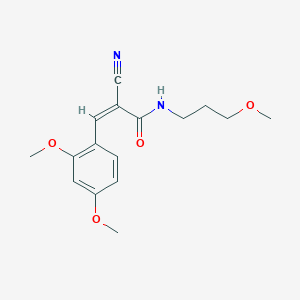

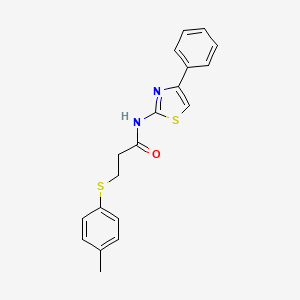
![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
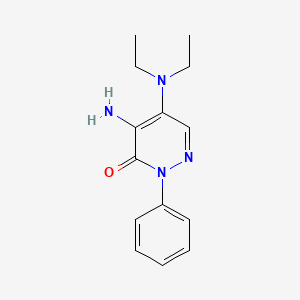
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)
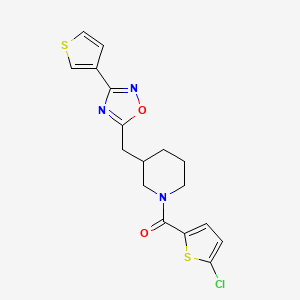
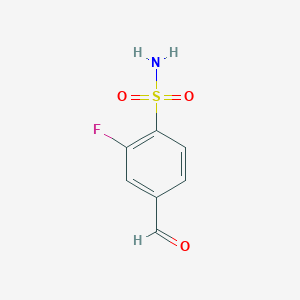
![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
